molecular formula C14H16ClNO3 B1293995 [1-(2-Chlorobenzoyl)piperidin-4-yl]acetic acid CAS No. 1142209-88-8

[1-(2-Chlorobenzoyl)piperidin-4-yl]acetic acid

Cat. No.: B1293995
CAS No.: 1142209-88-8
M. Wt: 281.73 g/mol
InChI Key: VYHKDHOWJOSDNQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of [1-(2-Chlorobenzoyl)piperidin-4-yl]acetic acid involves several steps. One common synthetic route includes the acylation of piperidine with 2-chlorobenzoyl chloride, followed by the introduction of an acetic acid moiety. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to control the reactivity of the intermediates .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

[1-(2-Chlorobenzoyl)piperidin-4-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzoyl moiety, using reagents like sodium methoxide or potassium cyanide.

Scientific Research Applications

[1-(2-Chlorobenzoyl)piperidin-4-yl]acetic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of [1-(2-Chlorobenzoyl)piperidin-4-yl]acetic acid involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

[1-(2-Chlorobenzoyl)piperidin-4-yl]acetic acid can be compared with other similar compounds, such as:

    [1-(2-Bromobenzoyl)piperidin-4-yl]acetic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.

    [1-(2-Fluorobenzoyl)piperidin-4-yl]acetic acid: Contains a fluorine atom, which can affect its biological activity and stability.

    [1-(2-Methylbenzoyl)piperidin-4-yl]acetic acid: The presence of a methyl group can influence its chemical behavior and interactions.

Properties

IUPAC Name

2-[1-(2-chlorobenzoyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c15-12-4-2-1-3-11(12)14(19)16-7-5-10(6-8-16)9-13(17)18/h1-4,10H,5-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHKDHOWJOSDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601250377
Record name 4-Piperidineacetic acid, 1-(2-chlorobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142209-88-8
Record name 4-Piperidineacetic acid, 1-(2-chlorobenzoyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142209-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidineacetic acid, 1-(2-chlorobenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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